
N-Carbomethoxy proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbomethoxy proline , also known as (S)-1-(methoxycarbonyl)pyrrolidine-2-carboxylic acid , is a compound with the molecular formula C7H11NO4 . It falls under the category of pyrrolidine derivatives and is characterized by its carboxylic acid functional group and methoxycarbonyl substituent .
Synthesis Analysis
The synthesis of N-Carbomethoxy proline involves the reaction of L-proline with methoxycarbonyl chloride (also known as methyl chloroformate). This reaction results in the formation of the N-carbomethoxy group on the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of N-Carbomethoxy proline consists of a pyrrolidine ring with a carboxylic acid group and a methoxycarbonyl substituent. The compound adopts a cis conformation due to the steric interactions between the substituents .
Chemical Reactions Analysis
N-Carbomethoxy proline can participate in various chemical reactions, including hydrolysis , esterification , and amidation . These reactions modify the functional groups on the pyrrolidine ring, leading to different derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis of Dendrimers
N-Carbomethoxy proline has been used in the synthesis of dendrimers, specifically PAMAM [G5:G3-(TREN)]-N-(4-carbomethoxy) pyrrolidone terminated tecto(dendrimer) . These dendrimers are well-defined, dendrimer cluster type covalent structures .
Visualization in Mammalian Cells
The synthesized dendrimers exhibit nontraditional intrinsic luminescence (NTIL; excitation 376 nm; emission 455 nm) that has been attributed to three fluorescent components characterized by different fluorescence lifetimes . This property allows for the visualization of these dendrimers in mammalian cells .
DNA Binding
The PAMAM [G5:G3-(TREN)]-N-(4-carbomethoxy) pyrrolidone terminated tecto(dendrimer) has been shown to form a polyplex with double stranded DNA . This suggests potential applications in gene delivery and gene therapy .
Non-Toxicity in Cells
This dendrimer is non-toxic for HeLa and HMEC-1 cells up to a concentration of 10 mg/mL . This property is crucial for its potential use in biological applications .
Development of Proline Analogues
N-Carbomethoxy proline is a proline analogue. These analogues are of great interest due to the unique conformational properties of proline . Proline chimeras, which combine the proline restriction of flexibility with the information brought by natural amino acids side chains, are particularly useful tools .
Structural Applications in Peptides and Foldamers
3-substituted proline chimeras, such as N-Carbomethoxy proline, have potential use in peptide syntheses and as tools for SAR studies of biologically active peptides . They can also be used in the development of secondary structure mimetics .
Wirkmechanismus
Target of Action
N-Carbomethoxy proline, also known as 1-(methoxycarbonyl)-L-proline, is a compound that plays a significant role in proline metabolism . The primary targets of this compound are the enzymes involved in proline metabolism, such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR) . These enzymes play crucial roles in various biological processes, including metabolic reprogramming, aging, senescence, and development .
Mode of Action
The interaction of N-Carbomethoxy proline with its targets leads to changes in proline metabolism. It is suggested that the compound may influence the activity of the enzymes involved in proline synthesis and catabolism . .
Biochemical Pathways
N-Carbomethoxy proline is involved in the proline metabolic pathway . This pathway plays a key role in metabolic reprogramming, which is crucial for cell growth and survival . The compound’s interaction with the enzymes of proline metabolism can affect various biochemical pathways, including redox signaling, resistance to oxidative stress, and pyridine nucleotide production .
Result of Action
The action of N-Carbomethoxy proline can lead to changes in cellular processes. For instance, it has been shown that a compound similar to N-Carbomethoxy proline can form a polyplex with double-stranded DNA and accumulate in endosomal compartments . .
Action Environment
The action, efficacy, and stability of N-Carbomethoxy proline can be influenced by various environmental factors. For example, in plants, proline, a related compound, has been shown to protect against various stresses and help plants recover from stress more rapidly . .
Eigenschaften
IUPAC Name |
(2S)-1-methoxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXXTNFAEIJNDV-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Carbomethoxy proline | |
CAS RN |
74761-41-4 |
Source


|
| Record name | N-Carbomethoxy proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-CARBOMETHOXY PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFB41ANL16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

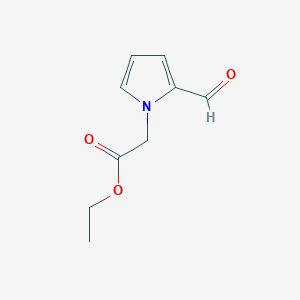
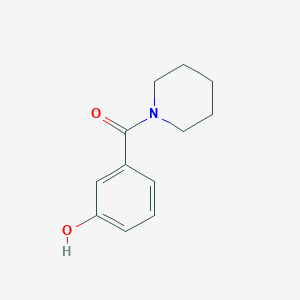
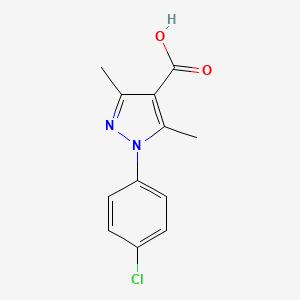
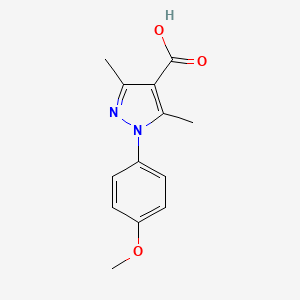
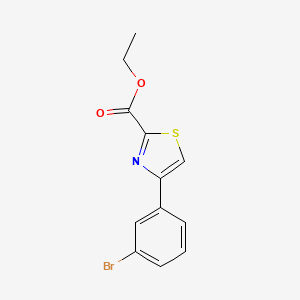
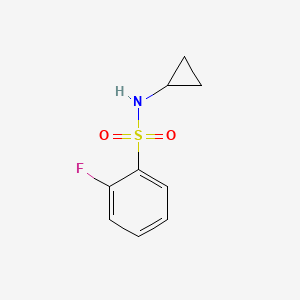



![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)
![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)
![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)

